N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBHULYRYIHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-hydroxyquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for probing structure-activity relationships.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 12 h | HCl | 4-Hydroxyquinoline-3-carboxylic acid | 78% | , |
| 2M NaOH, 70°C, 8 h | NaOH | Sodium 4-hydroxyquinoline-3-carboxylate | 85% |
Key Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
-
Basic conditions promote deprotonation of the hydroxyl group, stabilizing intermediates through resonance.
Mannich Reaction at the 4-Hydroxy Position
The 4-hydroxy group participates in Mannich reactions, enabling the introduction of aminomethyl functionalities.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Paraformaldehyde, piperidine, DCM, reflux, 2 h | CH₂O, C₅H₁₁N | 4-Hydroxy-3-[(piperidin-1-yl)methyl]quinoline carboxamide | 62% |
Mechanism :
-
Formation of an iminium ion from formaldehyde and piperidine.
-
Nucleophilic attack by the deprotonated 4-hydroxy group on the iminium ion .
Electrophilic Aromatic Substitution on Quinoline
The quinoline ring undergoes electrophilic substitution at positions ortho and para to the hydroxyl group.
Regioselectivity :
Pyrimidine Ring Functionalization
The 4,6-dimethylpyrimidin-2-yl group undergoes alkylation and oxidation reactions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | N-(4,6-Dimethylpyrimidin-2-yl)-4-methoxyquinoline-3-carboxamide | 72% | |
| Oxidation | KMnO₄, H₂O, 80°C | Pyrimidine N-oxide derivative | 34% |
Challenges :
-
Steric hindrance from methyl groups limits reactivity at C-4 and C-6 positions.
Knoevenagel Condensation
The activated methylene group adjacent to the carboxamide participates in condensation with aldehydes.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde, piperidine, EtOH, reflux, 4 h | C₆H₅CHO | (E)-3-(Benzylidene)-4-hydroxyquinoline carboxamide | 51% |
Application :
Coordination Chemistry
The hydroxyl and pyrimidine groups act as ligands for metal ions, enabling complex formation.
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 h | [Cu(C₂₂H₁₈N₄O)Cl₂] | High | |
| Fe(NO₃)₃ | H₂O, 60°C, 6 h | [Fe(C₂₂H₁₈N₄O)(NO₃)₂]⁺ | Moderate |
Biological Relevance :
-
Metal complexes enhance DNA intercalation and topoisomerase inhibition.
Photochemical Reactivity
UV irradiation induces intramolecular cyclization, forming fused heterocycles.
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), MeCN, 24 h | Pyrido[3,2-g]quinolin-4-one derivative | 0.22 |
Mechanism :
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Compounds for Comparison :
SPIII-5ME-AC: 4-(1-Acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide.
SPIII-5Cl-BZ: 4-(1-Benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) : A naphthyridine-based analog.
Key Findings :
- SPIII-5ME-AC and SPIII-5Cl-BZ share the N-(4,6-dimethylpyrimidin-2-yl) group with the target compound but incorporate sulfonamide-linked indolinone moieties. Despite inhibiting HIV integrase in vitro, both exhibited cytotoxicity in MT-4 cells, rendering them ineffective in cellular assays .
Electronic and Antioxidant Properties
Table 2: HOMO-LUMO Energy Gaps of Pyrimidine-Containing Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Antioxidant Potential |
|---|---|---|---|---|
| N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide (Molecule 1) | -5.71 | -1.36 | 4.35 | Low |
| (4,6-dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol (Molecule 2) | -5.12 | -1.31 | 3.81 | Moderate |
Analysis :
- The target compound’s 4-hydroxyquinoline group likely lowers HOMO energy (similar to Molecule 1), enhancing electron-accepting capacity but reducing antioxidant activity.
- Substitution patterns (e.g., hydroxyquinoline vs. isoxazole) critically influence electronic properties, which may explain differences in bioactivity between analogs .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H14N4O2
- Molecular Weight: 298.31 g/mol
- IUPAC Name: this compound
- CAS Number: 946339-97-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation: The compound may interact with receptors that regulate cellular signaling, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that derivatives of quinoline, including this compound, exhibit anticancer properties. A study evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via ROS generation |
| HCT-116 (Colon) | 8.7 | Inhibition of cell proliferation |
| PC-3 (Prostate) | 9.2 | Modulation of cell cycle |
| SK-HEP-1 (Liver) | 12.0 | Inhibition of angiogenesis |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting multiple pathways involved in tumor growth and survival .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages:
| Test System | Result |
|---|---|
| RAW 264.7 Cells | Significant NO inhibition (IC50 = 5 µM) |
| COX-2 Expression | Downregulated by 60% |
This indicates potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
- Anticancer Studies : A recent study focused on the structure–activity relationship (SAR) of quinoline derivatives, revealing that modifications to the core structure can enhance anticancer activity. This compound exhibited significant cytotoxicity across various cancer cell lines, supporting further development as a therapeutic candidate .
- Inflammatory Disease Models : In animal models of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to controls, suggesting a promising avenue for treating chronic inflammatory conditions .
- Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics may enhance efficacy while reducing side effects, potentially leading to improved patient outcomes in cancer therapy .
Q & A
Basic: What are the optimized synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of a quinoline core. Key steps include:
- Quinoline-3-carboxamide formation : Coupling 4-hydroxyquinoline-3-carboxylic acid with 4,6-dimethylpyrimidin-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Solvent optimization : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances reaction efficiency due to their high polarity and ability to stabilize intermediates .
- Catalytic cross-coupling : Palladium catalysts (e.g., Pd/C) may be used for introducing pyrimidine substituents, with microwave irradiation reducing reaction times .
Critical parameters : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxyquinoline protons at δ 8.5–9.0 ppm, pyrimidine methyl groups at δ 2.3–2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₅N₄O₂: 311.1148) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Best practice : Combine multiple techniques to cross-verify data, especially for structurally complex analogs.
Advanced: How can crystallographic data (e.g., SHELX) resolve ambiguities in molecular conformation?
SHELX programs (e.g., SHELXL) enable precise refinement of anisotropic displacement parameters and hydrogen bonding networks:
- Data collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation, 0.8 Å resolution) .
- Refinement strategies : Apply restraints for disordered regions and validate using R-factor convergence (<5% for high-quality data) .
- ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty and confirm the orientation of the pyrimidine ring .
Example : A related quinoline derivative (Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate) was resolved with R-factor = 0.052 using SHELX .
Advanced: How do structural modifications influence biological activity in analogs of this compound?
Comparative studies of analogs reveal structure-activity relationships (SAR):
- Pyrimidine substitution : 4,6-Dimethyl groups enhance metabolic stability compared to unsubstituted pyrimidines .
- Hydroxyquinoline position : The 4-hydroxy group increases hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
- Carboxamide linkage : Replacing the carboxamide with ester groups reduces anticancer potency by 50% in cell-based assays .
Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ determination) to validate hypotheses.
Advanced: What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Oxidation : The hydroxyquinoline moiety undergoes regioselective oxidation with KMnO₄/H₂SO₄, forming a quinone intermediate .
- Nucleophilic substitution : The pyrimidine ring’s electron-deficient C-2 position reacts with amines (e.g., benzylamine) under microwave-assisted conditions .
- Catalytic hydrogenation : Pd/C-mediated reduction of the quinoline ring (e.g., to dihydroquinoline) alters π-stacking interactions .
Key validation : Monitor reaction intermediates via LC-MS and optimize conditions using Design of Experiments (DoE).
Advanced: How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using multiple assays (e.g., MTT for cytotoxicity, Western blot for target inhibition) .
- Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
Case study : Discrepancies in anticancer activity (IC₅₀ = 2–10 µM) were resolved by standardizing cell culture conditions .
Advanced: What strategies improve solubility and formulation for in vivo studies?
- Prodrug design : Introduce phosphate groups at the hydroxyquinoline position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability and reduce off-target effects .
- Co-solvent systems : Employ Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration .
Validation : Measure pharmacokinetic parameters (Cₘₐₓ, t₁/₂) via HPLC-MS/MS in plasma samples.
Advanced: Which techniques elucidate the compound’s interaction with biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) to recombinant kinases (e.g., EGFR, IC₅₀ = 1.8 µM) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .
- Cryo-EM : Resolve binding modes in enzyme-inhibitor complexes at near-atomic resolution .
Example : A benzimidazole-quinoline analog showed sub-micromolar inhibition of topoisomerase II via intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
